(E/Z)-BCI

Description

Propriétés

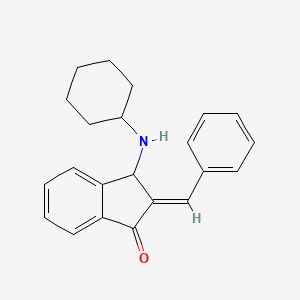

IUPAC Name |

(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDKPLZUXCIMIS-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E/Z)-BCI: A Technical Guide to its Mechanism of Action in Cancer Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-BCI, a cell-permeable small molecule, has emerged as a potent cytotoxic agent against various cancer cell lines. Initially identified as an allosteric inhibitor of dual-specificity phosphatases 1 and 6 (DUSP1/DUSP6), its mechanism of action is multifaceted, extending beyond simple MAPK pathway modulation. This technical guide provides an in-depth analysis of the core mechanisms driving this compound's anti-cancer effects, with a focus on its role in inducing cellular stress and apoptosis. We will explore its impact on key signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for further investigation. While a direct link to the Integrated Stress Response (ISR) is still under investigation, we will discuss the potential interplay between BCI-induced cellular stress and this critical pathway.

Core Mechanism: DUSP Inhibition and MAPK Pathway Modulation

This compound, chemically known as (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, functions as an allosteric inhibitor of DUSP1 and DUSP6. These phosphatases are negative regulators of the mitogen-activated protein kinase (MAPK) pathways. By inhibiting DUSP1 and DUSP6, BCI disrupts the delicate balance of MAPK signaling, leading to the differential activation of pro-apoptotic and survival pathways.

Specifically, treatment with BCI has been shown to induce the phosphorylation and activation of the stress-activated protein kinases (SAPKs), p38 and c-Jun N-terminal kinase (JNK).[1] Conversely, it prevents the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2), a pathway often associated with cell proliferation and survival.[1] This selective modulation of MAPK signaling is a cornerstone of BCI's cytotoxic action.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A primary outcome of BCI treatment in cancer cells is the induction of apoptosis. Evidence strongly suggests that BCI triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2][3] This is characterized by:

-

Generation of Reactive Oxygen Species (ROS): BCI treatment leads to a significant increase in intracellular ROS levels. This oxidative stress is a key initiator of the apoptotic cascade.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of ROS contributes to the permeabilization of the mitochondrial outer membrane.

-

Cytochrome c Release: Consequently, cytochrome c is released from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c triggers the activation of a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3.

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Modulation of Bcl-2 Family Proteins: BCI treatment has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, further promoting MOMP.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest, preventing cancer cells from proliferating. While the specific phase of arrest can be cell-type dependent, this effect contributes to the overall cytostatic and cytotoxic activity of the compound.

Potential Link to the Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a central signaling network that cells activate in response to a variety of stresses, including oxidative stress and DNA damage, both of which can be induced by BCI. The core event of the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four kinases: PERK, PKR, HRI, or GCN2. This leads to a global reduction in protein synthesis but allows for the preferential translation of stress-responsive mRNAs, such as that encoding activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis, including the transcription factor CHOP.

While direct evidence of this compound activating the ISR is not yet established, its known effects create a strong rationale for investigating this connection:

-

ROS Production: BCI-induced ROS can lead to endoplasmic reticulum (ER) stress, a known activator of the PERK branch of the ISR.

-

DNA Damage Response: BCI has been reported to cause cell death through the DNA damage response (DDR) pathway. DNA damage can activate the GCN2 kinase.

-

JNK Activation: The activation of JNK by BCI is also a feature of some ISR-activating stresses.

Future research should focus on determining whether BCI treatment leads to eIF2α phosphorylation and the subsequent induction of ATF4 and CHOP to definitively link BCI's mechanism of action to the ISR.

Quantitative Data

The cytotoxic efficacy of this compound varies across different cancer cell lines. The following table summarizes representative quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| DLD1 | Colon Cancer | ~1-12 | 24, 72 | |

| HT-29 | Colon Cancer | ~1-12 | 24, 72 | |

| Caco-2 | Colon Cancer | ~1-12 | 24, 72 | |

| NCI-H1299 | Non-small cell lung cancer | Not specified, but significant inhibition | Not specified | |

| BGC823 | Gastric Cancer | Not specified | Not specified | |

| SGC7901 | Gastric Cancer | Not specified | Not specified | |

| SGC7901/DDP (cisplatin-resistant) | Gastric Cancer | Not specified | Not specified |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

This compound hydrochloride

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of BCI. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to detect changes in protein phosphorylation and expression levels upon BCI treatment.

Materials:

-

This compound hydrochloride

-

Cancer cell line of interest

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle for the specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathways

Caption: this compound inhibits DUSP1/6, leading to activation of p38/JNK and inhibition of ERK, ultimately inducing apoptosis and cell cycle arrest.

Experimental Workflow

Caption: Workflow for investigating the cytotoxic effects of this compound on cancer cells.

Logical Relationship of Apoptosis Induction

Caption: The intrinsic pathway of apoptosis induced by this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PERK and GCN2 contribute to eIF2alpha phosphorylation and cell cycle arrest after activation of the unfolded protein response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BCI induces apoptosis via generation of reactive oxygen species and activation of intrinsic mitochondrial pathway in H1299 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-BCI: A Technical Guide to a Dual DUSP1/DUSP6 Inhibitor for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI) is a small molecule compound identified as a potent and specific allosteric inhibitor of Dual-Specificity Phosphatases 1 (DUSP1) and 6 (DUSP6).[1][2][3] These phosphatases are critical negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, primarily dephosphorylating key kinases such as ERK, p38, and JNK.[1][2] By inhibiting DUSP1 and DUSP6, BCI offers a valuable tool for investigating the roles of these phosphatases in various cellular processes and presents a promising scaffold for the development of therapeutics targeting diseases driven by dysregulated MAPK signaling, including cancer and inflammatory disorders.

Mechanism of Action

BCI functions as an allosteric inhibitor, binding to a site distinct from the active catalytic site of DUSP1 and DUSP6. Molecular docking simulations suggest that BCI binds to the low-activity conformation of DUSP6, thereby preventing the conformational changes necessary for substrate binding and subsequent dephosphorylation. This allosteric inhibition is crucial as it prevents the catalytic stimulation of phosphatase activity that is typically induced by substrate (e.g., ERK2) binding. This mode of action contributes to its specificity for DUSP1 and DUSP6 over other phosphatases like DUSP5, CDC25B, and PTP1B.

Biochemical and Cellular Activity

(E/Z)-BCI has demonstrated significant activity in both biochemical and cellular assays. Its inhibitory effects lead to the hyperactivation of MAPK signaling pathways, resulting in a variety of cellular outcomes depending on the context.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound and its analog, BCI-215.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | Cell Line/System | Value | Reference |

| DUSP1 | Cellular | HeLa | IC50: 11.5 ± 2.8 μM | |

| DUSP6 | Cellular | HeLa | IC50: 12.3 ± 4.0 μM | |

| DUSP1 | Cellular | - | EC50: 8.0 μM | |

| DUSP6 | Cellular | - | EC50: 13.3 μM |

Table 2: Cytotoxicity of this compound and BCI-215

| Compound | Cell Line | Assay Duration | Value | Reference |

| BCI | SK-N-AS (Neuroblastoma) | 6 days | EC50: 1.34 µM | |

| BCI | Other Neuroblastoma lines | 6 days | EC50: 0.42 - 1.34 µM | |

| BCI-215 | MDA-MB-231 (Breast Cancer) | - | - | |

| BCI-215 | Neuroblastoma cell lines | 6 days | EC50: 0.26 - 0.99 µM |

Signaling Pathways Modulated by this compound

BCI's inhibition of DUSP1 and DUSP6 directly impacts the phosphorylation status and activity of MAPK family members.

MAPK Signaling Pathway

DUSP1 preferentially dephosphorylates the stress-activated MAPKs, p38 and JNK, while DUSP6 is more specific for ERK1/2. By inhibiting both, BCI can lead to the sustained phosphorylation and activation of these kinases. This can, in turn, influence downstream cellular processes such as gene expression, cell cycle progression, and apoptosis.

Caption: BCI inhibits DUSP1/6, leading to sustained MAPK activation.

Anti-Inflammatory Signaling in Macrophages

In lipopolysaccharide (LPS)-activated macrophages, BCI has been shown to attenuate inflammatory responses. It achieves this by inhibiting the NF-κB pathway and activating the Nrf2 signaling axis, leading to a reduction in pro-inflammatory cytokines like IL-1β and IL-6, as well as a decrease in reactive oxygen species (ROS) production.

Caption: BCI's anti-inflammatory action in macrophages.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for key experiments involving this compound.

Cell-Based Chemical Complementation Assay for DUSP Inhibition

This assay is used to confirm the direct inhibition of DUSP1 or DUSP6 by BCI in a cellular context.

Caption: Workflow for the chemical complementation assay.

Methodology:

-

Cell Culture: HeLa cells are cultured in appropriate media and seeded in plates suitable for microscopy.

-

Transfection: Cells are transiently transfected with plasmids encoding Myc-tagged human DUSP1 or DUSP6.

-

Stimulation: To activate the MAPK pathway, cells are stimulated with a phorbol ester like 12-O-tetradecanoylphorbol-13-acetate (TPA). This leads to robust phosphorylation of ERK.

-

BCI Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Immunofluorescence: After treatment, cells are fixed, permeabilized, and stained with primary antibodies against phospho-ERK (p-ERK) and the c-Myc tag (to identify transfected cells).

-

Analysis: Fluorescence microscopy is used to quantify the p-ERK signal specifically in cells overexpressing the DUSP protein. In the absence of BCI, DUSP-expressing cells show low p-ERK levels. Effective inhibition by BCI is observed as a restoration of the p-ERK signal.

In Vitro DUSP6 Activity Assay

This biochemical assay measures the direct effect of BCI on DUSP6 enzymatic activity.

Methodology:

-

Reagents: Recombinant DUSP6, recombinant ERK2, and a phosphatase substrate such as 3-O-methylfluorescein phosphate (OMFP) are required.

-

Assay Setup: DUSP6 is incubated with OMFP in a suitable buffer. The dephosphorylation of OMFP results in a fluorescent signal that can be measured over time.

-

ERK2 Activation: To measure the effect of BCI on the activated state of DUSP6, ERK2 is added to the reaction. The binding of ERK2 stimulates DUSP6 activity, leading to an increased rate of OMFP dephosphorylation.

-

BCI Inhibition: The assay is performed in the presence and absence of this compound. A reduction in the ERK2-stimulated dephosphorylation of OMFP indicates allosteric inhibition by BCI.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of BCI on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., neuroblastoma, lung cancer) are cultured and seeded in 96-well plates.

-

BCI Treatment: Cells are treated with a dose range of this compound for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment (MTS/MTT Assay): A reagent like MTS or MTT is added to the wells. Viable cells metabolize the reagent into a colored formazan product, and the absorbance is measured to quantify cell viability.

-

Apoptosis Assessment (Annexin V/PI Staining): Cells are stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting for Apoptosis Markers: Cell lysates are analyzed by western blotting for key apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

Conclusion

This compound is a well-characterized dual inhibitor of DUSP1 and DUSP6 that serves as an invaluable research tool for dissecting MAPK signaling pathways. Its allosteric mechanism of action and demonstrated efficacy in various cellular models, from cancer to inflammation, underscore its potential as a lead compound in drug discovery programs. This guide provides a comprehensive overview of its properties, mechanism, and relevant experimental protocols to aid researchers and drug development professionals in leveraging this potent inhibitor for their scientific endeavors.

References

(E)-BCI: A Technical Guide to its Modulation of the DUSP-MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, commonly known as (E)-BCI, is a cell-permeable small molecule that has emerged as a critical tool for studying the intricate regulation of mitogen-activated protein kinase (MAPK) signaling pathways. It functions as an allosteric inhibitor of dual-specificity phosphatases (DUSPs), with notable activity against DUSP1 and DUSP6.[1] These enzymes are key negative regulators of the MAPK cascades (ERK, JNK, and p38), which are fundamental in controlling a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of MAPK signaling is a hallmark of numerous diseases, most notably cancer, making the targeted modulation of this pathway a significant focus of therapeutic development. This technical guide provides an in-depth overview of (E)-BCI, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates.

Data Presentation: Quantitative Inhibitory Activity of (E)-BCI

(E)-BCI has been characterized as a dual inhibitor of DUSP1 and DUSP6. Its inhibitory activity has been quantified in various cell-based and in vitro assays. The following table summarizes the key quantitative data for (E)-BCI's activity.

| Target | Assay Type | Cell Line/System | Value | Reference(s) |

| DUSP1 | Cell-based | HeLa | EC50 = 8.0 µM | [2][3] |

| DUSP1 | Cell-based | HeLa | EC50 = 11.5 µM | [4] |

| DUSP6 | Cell-based | HeLa | EC50 = 13.3 µM | |

| DUSP6 | Cell-based | HeLa | IC50 = 12.3 µM | |

| Various | Cell Viability (6 days) | SK-N-AS | EC50 = 1.34 µM | |

| Various | Cell Viability (6 days) | KELLY | EC50 = 0.42 - 1.34 µM | |

| Various | Cell Viability (6 days) | IMR-32 | EC50 = 0.42 - 1.34 µM | |

| Various | Cell Viability (6 days) | LAN-1 | EC50 = 0.42 - 1.34 µM |

Mechanism of Action

(E)-BCI acts as an allosteric inhibitor, binding to a site on DUSP1 and DUSP6 that is distinct from the active site. This binding event is thought to lock the phosphatases in a low-activity conformation, thereby preventing them from dephosphorylating their MAPK substrates. DUSP6 is known to be a cytoplasmic phosphatase that primarily dephosphorylates and inactivates ERK1/2. DUSP1, on the other hand, is a nuclear phosphatase that can dephosphorylate all three major MAPKs: ERK, JNK, and p38.

By inhibiting DUSP1 and DUSP6, (E)-BCI treatment leads to the sustained phosphorylation and activation of their respective MAPK substrates. Specifically, inhibition of DUSP6 results in the accumulation of phosphorylated ERK (p-ERK), while inhibition of DUSP1 can lead to increased levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38). This sustained MAPK activation can then trigger various downstream cellular responses, which are context-dependent and can range from cell cycle arrest and apoptosis in cancer cells to the modulation of inflammatory responses.

Mandatory Visualizations

Signaling Pathways

Caption: (E)-BCI inhibits DUSP1 and DUSP6, leading to sustained MAPK signaling.

Experimental Workflows

Caption: Workflow for analyzing MAPK phosphorylation by Western Blot after (E)-BCI treatment.

Experimental Protocols

In Vitro DUSP6 Phosphatase Activity Assay

This protocol describes a general method to assess the direct inhibitory effect of (E)-BCI on DUSP6 enzymatic activity using a fluorogenic substrate.

Materials:

-

Recombinant human DUSP6 enzyme

-

OMFP (3-O-methylfluorescein phosphate) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA

-

(E)-BCI stock solution (in DMSO)

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 525 nm)

Procedure:

-

Prepare a serial dilution of (E)-BCI in Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

Add 10 µL of the diluted (E)-BCI or vehicle control to the wells of the 96-well plate.

-

Add 80 µL of recombinant DUSP6 (e.g., 5 nM final concentration) in Assay Buffer to each well, except for the no-enzyme control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of OMFP substrate (e.g., 10 µM final concentration) to all wells.

-

Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each (E)-BCI concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based MAPK Phosphorylation Assay (Western Blot)

This protocol details the procedure for analyzing the phosphorylation status of ERK, JNK, and p38 in cultured cells following treatment with (E)-BCI.

Materials:

-

Cell line of interest (e.g., HeLa, A375)

-

Complete cell culture medium

-

(E)-BCI stock solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of (E)-BCI or vehicle (DMSO) for the desired time period (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold Lysis Buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against a phosphorylated MAPK (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the respective MAPK (e.g., anti-total-ERK1/2).

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated and compared across different treatment conditions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct engagement of (E)-BCI with its target proteins (DUSP1 and DUSP6) in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cell line of interest

-

(E)-BCI stock solution (in DMSO)

-

PBS supplemented with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR tubes and a thermal cycler

-

Centrifuge

-

Western blotting reagents and antibodies for DUSP1 and DUSP6

Procedure:

-

Cell Treatment: Treat cultured cells with (E)-BCI or vehicle (DMSO) for a specific duration.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thawing or sonication.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Analysis of Soluble Fraction: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of DUSP1 and DUSP6 by western blotting as described in the previous protocol.

-

Data Analysis: Plot the amount of soluble DUSP1 or DUSP6 as a function of temperature for both the (E)-BCI-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of (E)-BCI indicates target engagement. An isothermal dose-response can also be performed by heating all samples at a single temperature (e.g., the Tagg of the protein) and varying the concentration of (E)-BCI.

Conclusion

(E)-BCI is a valuable pharmacological tool for investigating the roles of DUSP1 and DUSP6 in regulating MAPK signaling. Its ability to allosterically inhibit these phosphatases and subsequently modulate the phosphorylation status of ERK, JNK, and p38 provides a means to dissect the complex downstream consequences of MAPK pathway activation. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of (E)-BCI in their specific systems of interest. As research into DUSP inhibitors continues, (E)-BCI will likely remain a key compound for elucidating the therapeutic potential of targeting these critical signaling nodes.

References

An In-depth Technical Guide to (E/Z)-BCI: Chemical Structure, Properties, and Biological Activity

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), a potent allosteric inhibitor of dual-specificity phosphatases (DUSP) 1 and 6. This document consolidates critical information on its chemical structure, physicochemical properties, and multifaceted biological activities, with a focus on its implications for cancer research and anti-inflammatory applications. Detailed experimental protocols and signaling pathway diagrams are provided to support further investigation and drug development efforts.

Chemical Structure and Physicochemical Properties

(E/Z)-BCI is a small molecule with the chemical formula C₂₂H₂₃NO. The molecule exists as E and Z isomers, with the E isomer being the more studied form. The chemical structure of (E)-BCI is presented below.

(E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one

A summary of the key physicochemical properties of (E)-BCI is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃NO | [1] |

| Molecular Weight | 317.4 g/mol | [1] |

| IUPAC Name | (2E)-2-benzylidene-3-(cyclohexylamino)-1-indanone | [1] |

| PubChem CID | 6419844 | [1] |

| XLogP3 | 4.7 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 317.177964357 g/mol | |

| Solubility | DMSO: 63 mg/mL (198.47 mM) |

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor of DUSP1 and DUSP6, which are key negative regulators of the mitogen-activated protein kinase (MAPK) signaling pathways. By inhibiting these phosphatases, BCI leads to the hyperactivation of specific MAPK cascades, profoundly impacting cellular processes such as proliferation, apoptosis, and inflammation.

Inhibition of DUSP1 and DUSP6

BCI exhibits potent inhibitory activity against both DUSP1 and DUSP6. The half-maximal effective concentrations (EC₅₀) in cell-based assays have been determined as:

| Target | EC₅₀ |

| DUSP1 | 8.0 µM |

| DUSP6 | 13.3 µM |

Modulation of MAPK Signaling

The inhibition of DUSP1 and DUSP6 by BCI leads to complex downstream effects on the MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways.

-

JNK and p38 Activation: BCI treatment leads to the increased phosphorylation and activation of JNK and p38 MAPKs. This is a direct consequence of inhibiting DUSP1, which preferentially dephosphorylates these stress-activated protein kinases.

-

ERK Inhibition: Paradoxically, while DUSP6 is a primary phosphatase for ERK, BCI treatment has been shown to prevent the phosphorylation of ERK1/2 in several cancer cell lines. This suggests a more complex regulatory mechanism, potentially involving feedback loops or off-target effects.

The signaling cascade initiated by BCI's inhibition of DUSP1 and DUSP6 is depicted in the following diagram.

References

An In-depth Technical Guide to the Discovery and Synthesis of (E/Z)-BCI

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of (E/Z)-BCI, a notable small molecule inhibitor of dual-specificity phosphatases (DUSPs). The content herein is intended for an audience with a technical background in pharmacology, medicinal chemistry, and molecular biology.

Discovery of this compound

This compound, chemically known as (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, was identified as a potent inhibitor of dual-specificity phosphatase 6 (DUSP6) through a chemical screen utilizing a transgenic zebrafish model. This in vivo screening approach employed a transgenic line expressing a fluorescent reporter gene under the control of the fibroblast growth factor (FGF) signaling pathway. This compound was pinpointed as a compound that significantly hyperactivated FGF signaling. Subsequent investigations revealed that this effect was due to its inhibitory action on DUSP6, a key negative regulator of the FGF signaling cascade. Further studies demonstrated that this compound also inhibits DUSP1 but does not significantly affect the related DUSP5, indicating a degree of selectivity. The discovery highlighted the utility of in vivo screening models for identifying novel modulators of important signaling pathways.

Synthesis of this compound

The synthesis of the this compound core structure, 2-benzylidene-1-indanone, is primarily achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between a 1-indanone and a benzaldehyde. The subsequent introduction of the cyclohexylamino group at the 3-position leads to the final this compound product. The separation of the E and Z isomers can be accomplished using techniques such as UV irradiation followed by column chromatography.

Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Core

This protocol describes a general method for the Claisen-Schmidt condensation to form the 2-benzylidene-1-indanone scaffold.

Materials:

-

Substituted 1-indanone (1.0 equivalent)

-

Substituted benzaldehyde (1.0-1.2 equivalents)

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 20% w/v or 2.5 M)

-

Ice bath

-

Dilute hydrochloric acid (HCl)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 1-indanone and the substituted benzaldehyde in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add the aqueous NaOH solution while stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from several hours to overnight.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Acidification: Neutralize the mixture by the dropwise addition of dilute HCl until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Note: The synthesis of this compound would involve a subsequent amination step with cyclohexylamine.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

| Table 1: Inhibitory Activity of this compound against DUSP1 and DUSP6 | |

| Target | EC50 (in cells) |

| DUSP1 | 8.0 µM |

| DUSP6 | 13.3 µM |

| Table 2: Cytotoxic Activity of this compound in Neuroblastoma Cells | |

| Cell Line | EC50 |

| Neuroblastoma Cell Lines | 0.42 - 1.34 µM |

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of DUSP1 and DUSP6, which leads to the modulation of the mitogen-activated protein kinase (MAPK) signaling pathways.

Anti-inflammatory Effects in Macrophages

In macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to attenuate the inflammatory response.[1] This is achieved through the activation of the Nrf2 signaling axis and the inhibition of the NF-κB pathway.[1]

Regulation of P2X7 Receptor Expression in Neuroblastoma Cells

In neuroblastoma cells, this compound enhances the expression of the P2X7 receptor.[2][3] This is mediated by its inhibition of DUSP1 and DUSP6, which leads to an increase in the phosphorylation of p38 and JNK, while surprisingly preventing the phosphorylation of ERK1/2.[2]

Inhibition of Ciliogenesis

This compound has been found to inhibit ciliogenesis. This action is linked to its ability to activate ERK.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

Macrophage Anti-inflammatory Assay

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

DMSO (vehicle)

-

96-well cell culture plates

-

ELISA kits for murine TNF-α and IL-6

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates at low speed and collect the cell-free supernatants.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each BCI concentration compared to the LPS-stimulated vehicle control and determine the IC50 values.

Neuroblastoma P2X7 Receptor Expression Assay

Materials:

-

N2a neuroblastoma cell line

-

Appropriate cell culture medium

-

This compound

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Antibodies for Western blotting (anti-P2X7R, anti-GAPDH)

-

Antibodies for immunofluorescence (anti-P2X7R)

-

Fluorescent secondary antibodies and DAPI for nuclear staining

Procedure:

-

Cell Culture and Treatment: Culture N2a cells and treat with this compound or vehicle for desired time points (e.g., 24, 48 hours).

-

qRT-PCR for P2X7 mRNA:

-

Extract total RNA from the cells.

-

Synthesize cDNA.

-

Perform qRT-PCR using primers specific for the P2X7 receptor and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Western Blot for P2X7 Protein:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against P2X7R and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.

-

Visualize and quantify the protein bands.

-

-

Immunofluorescence for P2X7 Localization:

-

Grow cells on coverslips and treat as described above.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary anti-P2X7R antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI and visualize using a fluorescence microscope.

-

Ciliogenesis Inhibition Assay

Materials:

-

hTERT-RPE1 cell line

-

DMEM/F-12 medium with and without FBS

-

This compound

-

Glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Primary antibody against a ciliary marker (e.g., anti-acetylated α-tubulin)

-

Fluorescent secondary antibody

-

DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Cilia Induction: Plate hTERT-RPE1 cells on glass coverslips. To induce ciliogenesis, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 24-48 hours.

-

BCI Treatment: Treat the serum-starved cells with various concentrations of this compound or vehicle for a specified duration.

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA.

-

Permeabilize and block the cells.

-

Incubate with the primary antibody against acetylated α-tubulin.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a DAPI-containing mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of ciliated cells and measure cilia length in each treatment group.

-

Conclusion

This compound is a valuable chemical probe for studying the roles of DUSP1 and DUSP6 in various cellular processes. Its discovery through an innovative in vivo screen and its diverse biological activities in inflammation, cancer cell signaling, and developmental processes like ciliogenesis make it a compound of significant interest for further research and potential therapeutic development. The protocols and data presented in this whitepaper provide a solid foundation for researchers to explore the multifaceted biology of this compound.

References

(E/Z)-BCI: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI) is a small molecule inhibitor initially recognized for its activity against dual-specificity phosphatases (DUSP) 1 and 6.[1] Emerging research has highlighted its potent pro-apoptotic properties in various cancer cell lines, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning BCI-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While most research has focused on the (E)-isomer, this guide will encompass the current understanding of (E/Z)-BCI's collective activity.

Core Mechanism of Action: Intrinsic Apoptosis Induction

The primary mechanism by which this compound induces apoptosis is through the activation of the intrinsic, or mitochondrial, pathway of programmed cell death.[2][3] This cascade is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. The key events in BCI-induced apoptosis are detailed below.

Generation of Reactive Oxygen Species (ROS)

A pivotal early event in BCI's mechanism of action is the dose-dependent increase in intracellular reactive oxygen species (ROS).[2] The precise mechanism of ROS generation by BCI is still under investigation but may involve interference with mitochondrial electron transport chain complexes.[4] This oxidative stress serves as a critical upstream signal that triggers the downstream apoptotic cascade. The essential role of ROS is demonstrated by the fact that pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) can significantly attenuate BCI-mediated apoptosis.

Modulation of Bcl-2 Family Proteins

The increase in ROS levels subsequently impacts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. BCI treatment has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 and enhance the expression of the pro-apoptotic protein Bax in a dose-dependent manner. This shift in the Bcl-2/Bax ratio is a critical determinant in committing the cell to apoptosis, as it favors the formation of pores in the mitochondrial outer membrane.

Mitochondrial Dysfunction and Cytochrome c Release

The altered balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c from the intermembrane space into the cytosol. The release of cytochrome c is a hallmark of the intrinsic apoptotic pathway and serves as a point of no return for the cell.

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3. Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

It is noteworthy that BCI-induced apoptosis appears to be independent of the extrinsic pathway, as it does not modulate the expression of death receptors or the activation of caspase-8.

DUSP1/DUSP6 Inhibition and Potential Off-Target Effects

BCI was initially identified as an allosteric inhibitor of DUSP1 and DUSP6, which are phosphatases that negatively regulate MAP kinases. Inhibition of DUSP1/6 by BCI can lead to the activation of the JNK pathway, which has been implicated in apoptosis. However, some studies have raised questions about the specificity of BCI's cytotoxic effects. In certain neuroblastoma cell lines, BCI-induced cell death was found to be independent of DUSP1 and DUSP6, suggesting the involvement of off-target effects. These findings highlight the need for further investigation to fully elucidate the complete target profile of BCI.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of BCI in various cancer cell lines.

Table 1: IC50 Values of BCI in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| DLD1 | Colon Cancer | ~1-12 | 72 |

| HT-29 | Colon Cancer | ~1-12 | 72 |

| Caco-2 | Colon Cancer | ~1-12 | 72 |

| NCI-H1299 | Non-small cell lung cancer | Not specified, but significant inhibition | Not specified |

| A549 | Non-small cell lung cancer | Less sensitive than NCI-H1299 | Not specified |

| NCI-H460 | Non-small cell lung cancer | Less sensitive than NCI-H1299 | Not specified |

| KELLY | Neuroblastoma | Low micromolar range | Not specified |

| IMR-32 | Neuroblastoma | Low micromolar range | Not specified |

Data compiled from multiple sources.

Table 2: Dose-Dependent Effects of BCI on Apoptosis-Related Protein Expression in NCI-H1299 Cells

| BCI Concentration (µM) | Relative Bcl-2 Expression | Relative Bax Expression |

| 0 | 1.0 | 1.0 |

| 5 | Decreased | Increased |

| 10 | Further Decreased | Further Increased |

| 20 | Markedly Decreased | Markedly Increased |

Qualitative data from Western blot analysis suggests a dose-dependent relationship.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of BCI on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BCI stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of BCI in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the BCI-containing medium or vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following BCI treatment.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BCI stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BCI or vehicle control for the desired time.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate cell populations: Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Western Blot Analysis

This protocol is used to detect changes in the expression levels of apoptosis-related proteins.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BCI stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with BCI as described above.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflows for assessing BCI-induced apoptosis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a pro-apoptotic agent in various cancer models, primarily through the induction of the intrinsic mitochondrial pathway initiated by ROS generation. The compound's ability to modulate Bcl-2 family proteins and activate the caspase cascade underscores its therapeutic promise. However, several key areas require further investigation. A comprehensive analysis of the differential activities of the E and Z isomers is crucial for optimizing its therapeutic potential. Furthermore, a detailed exploration of BCI's target profile is necessary to delineate the contributions of DUSP1/6 inhibition versus off-target effects in its anti-cancer activity. Future studies should focus on these aspects to fully harness the capabilities of this compound in the development of novel anti-cancer therapies.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. BCI induces apoptosis via generation of reactive oxygen species and activation of intrinsic mitochondrial pathway in H1299 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mechanisms of Rapid Reactive Oxygen Species Generation in Response to Cytosolic Ca2+ or Zn2+ Loads in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory Effects of (E/Z)-BCI Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of (E/Z)-BCI hydrochloride, a small molecule inhibitor of dual-specificity phosphatases (DUSPs). We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for researchers investigating its therapeutic potential.

Core Mechanism of Action

This compound hydrochloride exerts its anti-inflammatory effects primarily through the inhibition of Dual-Specificity Phosphatase 6 (DUSP6), and to a lesser extent, DUSP1.[1] DUSP6 is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating Extracellular signal-Regulated Kinase (ERK).[1] However, studies have shown that BCI's anti-inflammatory actions in macrophages can be both dependent and independent of DUSP6 inhibition, also modulating the NF-κB and Nrf2 signaling pathways.[2][3]

Quantitative Analysis of BCI Hydrochloride Activity

The following tables summarize the key quantitative data regarding the inhibitory and biological activities of this compound hydrochloride.

Table 1: Inhibitory Activity of this compound Hydrochloride against DUSP Enzymes

| Target | Assay Type | IC50/EC50 (µM) | Cell Line |

| DUSP6 | Cell-based | 12.3 ± 4.0 | HeLa |

| DUSP1 | Cell-based | 11.5 ± 2.8 | HeLa |

| DUSP6 | Cell-free | 13.3 | - |

| DUSP1 | Cell-free | 8.0 | - |

Data compiled from multiple sources.[4]

Table 2: Effects of this compound Hydrochloride on Macrophage Function

| Parameter | Cell Line | BCI Concentration | Effect |

| DUSP6 Expression | LPS-activated RAW264.7 | 0.5-4 µM (24h) | Significantly inhibited |

| IL-1β mRNA Expression | LPS-activated RAW264.7 | 0.5-2 µM (24h) | Significantly inhibited |

| IL-6 mRNA Expression | LPS-activated RAW264.7 | 0.5-2 µM (24h) | Significantly inhibited |

| TNF-α mRNA Expression | LPS-activated RAW264.7 | 0.5-2 µM (24h) | No significant inhibition |

| Reactive Oxygen Species (ROS) Production | LPS-activated RAW264.7 | 0-4 nM (24h) | Decreased |

| Nrf2 Levels | LPS-activated RAW264.7 | Not specified | Significantly elevated |

| p-p65 (NF-κB) Phosphorylation | LPS-activated RAW264.7 | Not specified | Inhibited |

| p-p38 MAPK Phosphorylation | LPS-activated BMDMs | Not specified | Decreased |

| p-ERK Phosphorylation | LPS-activated RAW264.7 | Not specified | No effect |

| p-JNK Phosphorylation | LPS-activated RAW264.7 | Not specified | No effect |

Data compiled from multiple sources.

Signaling Pathways Modulated by BCI Hydrochloride

The anti-inflammatory effects of BCI are mediated by its influence on several key intracellular signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound hydrochloride.

Cell Culture and LPS Stimulation of Macrophages

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation:

-

Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with desired concentrations of this compound hydrochloride (e.g., 0.5, 1, 2, 4 µM) for 1-2 hours.

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) from E. coli for the desired time period (e.g., 24 hours for cytokine analysis).

-

Include a vehicle control (DMSO) and a positive control (LPS only).

-

Western Blotting for Phosphorylated p65 (NF-κB)

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C. A β-actin antibody should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Preparation: Seed RAW264.7 cells in a black, clear-bottom 96-well plate.

-

Treatment: Treat the cells with BCI hydrochloride and LPS as described in section 4.1.

-

Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Nrf2 Activation Assay

-

Nuclear Extraction: Following cell treatment, perform nuclear extraction using a commercial kit according to the manufacturer's instructions.

-

Nrf2 Transcription Factor Assay: Use a commercially available Nrf2 transcription factor assay kit that employs an oligonucleotide corresponding to the Nrf2 consensus binding site coated on a 96-well plate.

-

Procedure:

-

Add equal amounts of nuclear extract to the wells and incubate to allow Nrf2 binding to the oligonucleotide.

-

Wash the wells and add a primary antibody specific for the DNA-bound form of Nrf2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Conclusion

This compound hydrochloride demonstrates significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. Its ability to inhibit DUSP6, suppress the NF-κB pathway, and activate the Nrf2 antioxidant response makes it a promising candidate for further investigation in the context of inflammatory diseases. The experimental protocols provided herein offer a framework for researchers to explore and validate the therapeutic potential of this compound.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. DUSP6 Inhibitor this compound Hydrochloride Attenuates Lipopolysaccharide-Induced Inflammatory Responses in Murine Macrophage Cells via Activating the Nrf2 Signaling Axis and Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on (E/Z)-BCI in Neuroblastoma Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the neural crest, presents significant therapeutic challenges, particularly in high-risk cases. The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, including neuroblastoma. Dual-specificity phosphatases (DUSPs) are key negative regulators of the MAPK pathway, making them attractive targets for therapeutic intervention. (E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI) has been identified as a small molecule inhibitor of DUSP1 and DUSP6. This technical guide provides a comprehensive overview of the use of (E/Z)-BCI in neuroblastoma cell research, detailing its mechanism of action, effects on signaling pathways, and cytotoxic properties. The guide also includes detailed experimental protocols and quantitative data to aid researchers in their investigations.

Mechanism of Action and Signaling Pathways

This compound was initially identified as a dual inhibitor of DUSP1 and DUSP6.[1][2] These phosphatases are responsible for dephosphorylating and thereby inactivating key MAPK pathway kinases. Specifically, DUSP1 primarily targets p38 and JNK, while DUSP6 shows a preference for ERK.[3] Inhibition of these phosphatases by BCI would be expected to lead to sustained activation of their respective downstream MAPK pathways.

In neuroblastoma cells, treatment with BCI has been shown to induce a short-lived activation of the stress-inducible MAP kinases, JNK and p38, as well as the pro-survival kinase AKT.[2][4] However, the effect on ERK phosphorylation appears to be context-dependent, with some studies reporting no significant change. Interestingly, recent evidence suggests that the cytotoxic effects of BCI in neuroblastoma cells may be independent of its inhibitory activity on DUSP1 and DUSP6. Studies using CRISPR-Cas9 to deplete DUSP1 and DUSP6 in neuroblastoma cell lines found that BCI remained fully cytotoxic, indicating the presence of off-target effects that are responsible for its anti-cancer activity in this context.

A phosphoproteomic screen in neuroblastoma cells treated with BCI revealed a significant upregulation of JNK signaling components and a suppression of the mTOR and S6K signaling pathways. This suggests that BCI's cytotoxic mechanism in neuroblastoma may involve the complex interplay of multiple signaling pathways beyond DUSP1/6 inhibition.

It is important to note that the majority of published research has been conducted using a mixture of (E) and (Z) isomers of BCI, often designated as this compound. A direct comparative analysis of the individual isomers' effects on neuroblastoma cells is not yet available in the literature.

Signaling Pathway Diagram

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: (E/Z)-BCI for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-BCI, also known as (E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, is a potent and cell-permeable small molecule inhibitor of dual-specificity phosphatases (DUSPs), with particular selectivity for DUSP1 (also known as MKP-1) and DUSP6 (also known as MKP-3).[1][2] DUSPs are critical negative regulators of the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways.[3][4] By inhibiting DUSP1 and DUSP6, BCI leads to the sustained phosphorylation and activation of these MAPKs, making it a valuable tool for investigating the roles of MAPK signaling in various cellular processes such as proliferation, apoptosis, differentiation, and stress responses.[5]

These application notes provide recommended concentrations and detailed protocols for the use of this compound in common in vitro assays.

Mechanism of Action

This compound functions as an allosteric inhibitor of DUSP1 and DUSP6. These phosphatases are responsible for dephosphorylating both threonine and tyrosine residues on MAPK proteins, thereby inactivating them. Inhibition of DUSP1/6 by BCI prevents this dephosphorylation, resulting in prolonged activation of the ERK, JNK, and p38 signaling cascades. This sustained signaling can lead to various cellular outcomes, including the induction of apoptosis in cancer cells and modulation of inflammatory responses. The EC50 values for this compound are approximately 8.0 μM for DUSP1 and 13.3 μM for DUSP6 in cell-based assays.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup. The following table summarizes concentrations used in various published studies.

| Cell Line(s) | Assay Type | Concentration Range | Incubation Time | Observed Effect |

| Gastric Cancer Cells (e.g., AGS, HGC27) | Cell Viability | 2 - 10 µM | 72 hours | Dose-dependent decrease in cell viability. |

| Human MPNST Cells (ST8814, S462.TY) | Cell Survival (MTS) | 2 µM | 3 days | Suppression of cell growth. |

| Human MPNST Cells | Western Blot (MAPK signaling) | 2 µM | 60 minutes | Increased phosphorylation of JNK. |

| MDA-MB-231 (Breast Cancer) | Apoptosis Analysis | 22 µM | Not specified | Induced apoptotic cell death. |

| MDA-MB-231 (Breast Cancer) | Western Blot (Stress Response) | 20 µM | 1 hour | Induced a stress response. |

| RAW264.7 (Murine Macrophages) | DUSP6 Expression (Western Blot) | 100 ng/mL (~0.3 µM) | 24 hours | Downregulation of DUSP6 protein. |

| RAW264.7 (Murine Macrophages) | Cytokine mRNA Expression (RT-PCR) | 0 - 1 nM | 24 hours | Inhibition of LPS-induced IL-1β and IL-6 expression. |

| Neuroblastoma (N2a) cells | Phospho-Kinase Array | 10 µM | 1 hour | Altered phosphorylation of multiple kinases. |

| ARPE-19 (Retinal Pigment Epithelial) | Western Blot (Autophagy) | 1.25 - 2.5 µM | Not specified | Promoted autophagic flux via ERK pathway. |

| Chlamydomonas reinhardtii | Western Blot (MAPK signaling) | 30 µM | 2 hours | Increased MAPK phosphorylation. |

Note: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your cell culture medium is non-toxic (generally ≤ 0.5%).

Experimental Protocols

This protocol determines the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

BCI Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.5 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BCI. Include a vehicle control (medium with the same percentage of DMSO as the highest BCI concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This protocol is used to detect the activation of MAPK pathways following BCI treatment.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 2-20 µM) for a short duration (e.g., 15, 30, 60, 120 minutes).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to total protein and loading controls.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]

- 5. The ERK activator, BCI, inhibits ciliogenesis and causes defects in motor behavior, ciliary gating, and cytoskeletal rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-BCI solubility and stock solution preparation

Application Notes and Protocols: (E/Z)-BCI

Introduction

This compound is a small molecule inhibitor of dual-specificity phosphatase 6 (DUSP6) and DUSP1.[1][2][3] It functions as an allosteric inhibitor and has demonstrated anti-inflammatory properties by decreasing the production of reactive oxygen species (ROS).[1][4] Research indicates that this compound attenuates lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cells by activating the Nrf2 signaling axis and inhibiting the NF-κB pathway. These characteristics make it a valuable tool for research in inflammatory diseases.

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and stability of this compound are summarized below. It is crucial to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound, particularly in DMSO.

Table 1: Solubility of this compound

| Solvent | Concentration | Source |

| DMSO | 63 mg/mL (~198.47 mM) | |

| DMSO | 10 mg/mL | |

| Ethanol | 15 - 20 mg/mL | |

| Water | Insoluble |

Note: The discrepancy in reported DMSO solubility may be due to differences in experimental conditions or the purity of the compound and solvent.

Table 2: Storage and Stability of this compound Stock Solutions

| Storage Temperature | Stability Period | Source |

| -80°C | 6 months to 2 years | |

| -20°C | 1 month to 1 year |

Note: For long-term storage, it is recommended to store the compound as a powder at -20°C (stable for up to 3 years) and prepare fresh stock solutions. Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles.

Experimental Protocols: Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 317.42 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Proper personal protective equipment (PPE)

Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Procedure:

-

Safety First: Handle this compound powder in a chemical fume hood or designated containment area. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-